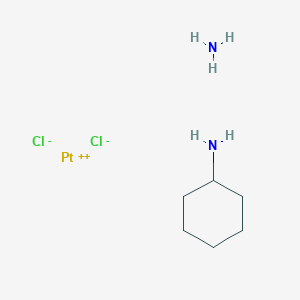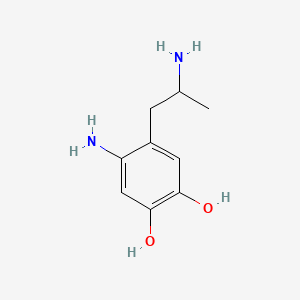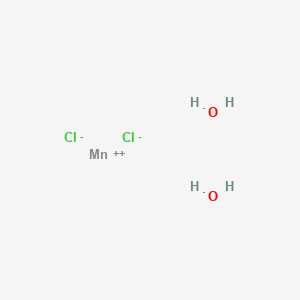
Manganese dichloride dihydrate
Descripción general
Descripción
Synthesis Analysis
Manganese dichloride dihydrate can be synthesized through various methods, including the reaction of manganese with hydrochloric acid and subsequent crystallization. Recent studies have focused on more intricate syntheses involving manganese complexes for specific applications, such as catalysis and coordination chemistry. For example, manganese complexes have been synthesized with ligands to study their coordination environments and reactivity (Pelizzi, Pelizzi, & Tarasconi, 1985)(Pelizzi, Pelizzi, & Tarasconi, 1985).
Molecular Structure Analysis
The molecular structure of manganese dichloride dihydrate has been characterized using X-ray crystallography, revealing detailed information about its coordination geometry. Manganese typically exhibits a coordination number of six, surrounded by water molecules and chloride ions. The structure of MnCl2·2H2O can serve as a basis for understanding the reactivity and properties of manganese complexes (Onuma & Shibata, 1970)(Onuma & Shibata, 1970).
Chemical Reactions and Properties
Manganese dichloride participates in various chemical reactions, acting as a catalyst or reactant in processes such as oxidation and hydrogenation. Its chemical reactivity is influenced by its oxidation state and the nature of its ligands. Studies have explored manganese catalysis for C–H activation, highlighting its role in organic synthesis and its potential for functionalizing molecules (Liu & Ackermann, 2016)(Liu & Ackermann, 2016).
Physical Properties Analysis
The physical properties of manganese dichloride dihydrate, such as solubility, melting point, and hydrate formation, are crucial for its application in various domains. These properties are determined by its crystal structure and molecular interactions within the solid state and in solution.
Chemical Properties Analysis
The chemical properties of manganese dichloride dihydrate, including its redox behavior, coordination chemistry, and role as a catalyst, are central to its applications in chemistry. Manganese complexes have been investigated for their catalytic activities in reactions such as hydrogenation and oxidation, demonstrating the versatility of manganese catalysis (Maji & Barman, 2017)(Maji & Barman, 2017).
Aplicaciones Científicas De Investigación
It serves as a catalyst in the epoxidation of various olefins, including substituted styrenes, stilbenes, and cyclic and acyclic alkenes, with molecular oxygen/pivalaldehyde as an oxidant in fluorous solvents. This reaction shows excellent yields at 25°C and is stereodependent with observable regioselectivity (Ravikumar et al., 1998).
Manganese compounds, including manganese dichloride dihydrate, are used in organic reactions such as oxidation, carbometalation, cross coupling, and hydrosilylation. These reactions demonstrate the versatility of manganese compounds in catalysis (Khusnutdinov et al., 2012).
Manganese oxides, possibly derived from manganese dichloride dihydrate, have shown effectiveness as adsorbents for the removal of metal ions and contaminants from water/wastewater, highlighting their importance in environmental applications (Islam et al., 2018).
In biomedical research, manganese-enhanced magnetic resonance imaging (MEMRI) uses manganese ions, like those in manganese dichloride dihydrate, as contrast agents to provide unique tissue contrast and assess tissue viability (Koretsky & Silva, 2004).
Propiedades
IUPAC Name |
manganese(2+);dichloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFZBNRLPHEP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7773-01-5 (Parent) | |
| Record name | Manganese chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40942793 | |
| Record name | Manganese(2+) chloride--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese dichloride dihydrate | |
CAS RN |
20603-88-7 | |
| Record name | Manganese chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) chloride--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese chloride, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2SV2Q506G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




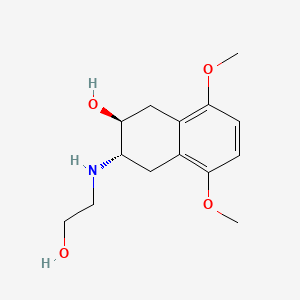
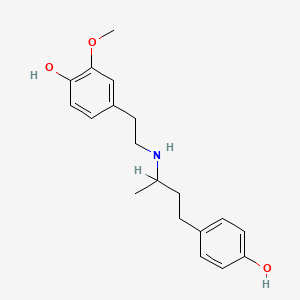
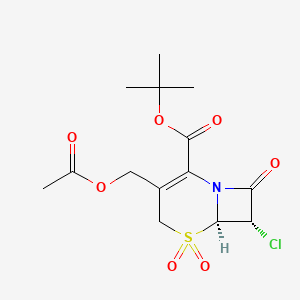
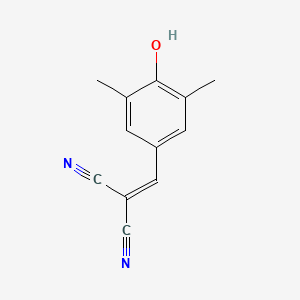
![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)
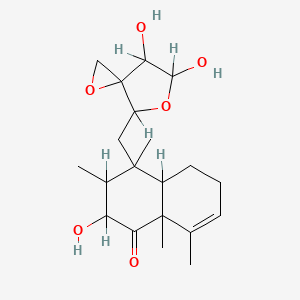
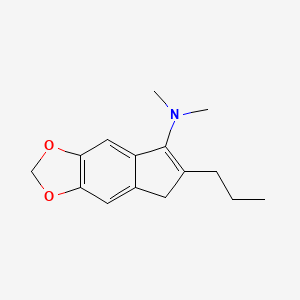
![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-3-iodobenzamide](/img/structure/B1198495.png)
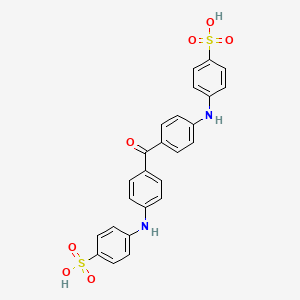
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenoxy]oxane-2-carboxylic acid](/img/structure/B1198498.png)
